Mcl-1/bcl-2-IN-2

Apoptosis Bcl-2 family dual inhibitor

Mcl‑1/bcl‑2‑IN‑2 (CAS 2163793‑44‑8), also designated Compound 6 or Nap‑1, is a small‑molecule dual inhibitor of the pro‑survival Bcl‑2 family proteins Mcl‑1 and Bcl‑2. It belongs to the naphthalimide chemotype and was originally reported as a non‑selective, micromolar‑affinity ligand that binds both targets, thereby blocking their anti‑apoptotic functions.

Molecular Formula C20H15BrN2O2S
Molecular Weight 427.32
CAS No. 2163793-44-8
Cat. No. B2473425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcl-1/bcl-2-IN-2
CAS2163793-44-8
Molecular FormulaC20H15BrN2O2S
Molecular Weight427.32
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCN)SC4=CC=C(C=C4)Br
InChIInChI=1S/C20H15BrN2O2S/c21-12-4-6-13(7-5-12)26-17-9-8-16-18-14(17)2-1-3-15(18)19(24)23(11-10-22)20(16)25/h1-9H,10-11,22H2
InChIKeyLPOALFWTLPKKNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Mcl-1/bcl-2-IN-2 (2163793-44-8): Baseline Identity of a Dual Mcl-1/Bcl-2 Inhibitor for Apoptosis Research


Mcl‑1/bcl‑2‑IN‑2 (CAS 2163793‑44‑8), also designated Compound 6 or Nap‑1, is a small‑molecule dual inhibitor of the pro‑survival Bcl‑2 family proteins Mcl‑1 and Bcl‑2 [1]. It belongs to the naphthalimide chemotype and was originally reported as a non‑selective, micromolar‑affinity ligand that binds both targets, thereby blocking their anti‑apoptotic functions [1]. The compound was later employed as the target‑engagement warhead for the first‑generation Mcl‑1/Bcl‑2 PROTAC degraders C3 and C5 . Chemically, it is a light yellow solid (C20H15BrN2O2S, MW 427.31) with a ≥98% purity specification and defined DMSO solubility (≥11.70 mM) .

Why Mcl‑1/bcl‑2‑IN‑2 (2163793‑44‑8) Cannot Be Substituted by Another In‑Class Dual Inhibitor


Although several dual Mcl‑1/Bcl‑2 inhibitors exist, they are not functionally interchangeable because even minor structural modifications within the naphthalimide scaffold drastically alter the balance of Mcl‑1 versus Bcl‑2 potency, selectivity, and the feasibility of downstream PROTAC derivatisation. The original Nap‑1 warhead (Mcl‑1/bcl‑2‑IN‑2) was specifically validated as the optimal dual ligand for recruiting both Mcl‑1 and Bcl‑2 to cereblon E3 ligase, yielding PROTACs C3 and C5 that achieve sub‑micromolar degradation (DC50 = 0.7 and 3.0 μM, respectively) [1]. In contrast, close analogs such as MCL‑1/BCL‑2‑IN‑3 (Compound 2) exhibit shifted potency ratios that render them less suited for balanced dual degradation . Furthermore, SAR studies on Nap‑1 derivatives demonstrate that distinct pharmacophore substitutions can transform a dual inhibitor into a Mcl‑1‑selective probe (e.g., B9, 20‑fold selectivity) or a more potent but dual‑biased ligand (A4), confirming that the baseline compound’s profile is not a generic class property [2].

Quantitative Differential Evidence: Mcl‑1/bcl‑2‑IN‑2 (2163793‑44‑8) Against Closest Analogs


Dual Mcl‑1/Bcl‑2 Binding Affinity: Mcl‑1/bcl‑2‑IN‑2 vs. MCL‑1/BCL‑2‑IN‑3 (Compound 2)

Mcl‑1/bcl‑2‑IN‑2 (Nap‑1) exhibits a balanced dual inhibition profile with IC50 values of 4.45 μM for Mcl‑1 and 3.18 μM for Bcl‑2 in an ELISA‑based binding assay [1]. Its closest analog, MCL‑1/BCL‑2‑IN‑3 (Compound 2), is approximately 1.3‑fold less potent against Bcl‑2 and 1.5‑fold less potent against Mcl‑1, with IC50s of 5.95 μM and 4.78 μM, respectively . This quantitative difference, although modest in fold terms, reflects a distinct binding mode that influences the compound's utility as a dual PROTAC warhead, as only Nap‑1 yielded degradation‑competent PROTACs with dual target engagement .

Apoptosis Bcl-2 family dual inhibitor

PROTAC Derivatisation Enabling Balanced Dual Degradation: Mcl‑1/bcl‑2‑IN‑2 vs. A‑1210477

Mcl‑1/bcl‑2‑IN‑2 (Nap‑1) was successfully converted into PROTACs C3 and C5 by conjugating pomalidomide, yielding compounds that degrade Mcl‑1 with DC50 = 0.7 μM and Bcl‑2 with DC50 = 3.0 μM, respectively, in cellular assays [1]. By contrast, the highly potent Mcl‑1‑selective inhibitor A‑1210477 (nanomolar affinity) could not be used to similarly degrade Bcl‑2, as it lacks dual binding capacity [2]. This demonstrates that Mcl‑1/bcl‑2‑IN‑2 possesses a unique dual‑engagement profile that is not simply a function of potency but is a prerequisite for building bifunctional degraders targeting both Bcl‑2 and Mcl‑1 simultaneously.

PROTAC targeted protein degradation Mcl-1

Scaffold Potential for Mcl‑1 Selectivity Tuning: Nap‑1 vs. Derivatives A4 and B9

Starting from Nap‑1 (Mcl‑1/bcl‑2‑IN‑2), systematic SAR exploration produced derivative A4 with enhanced dual affinity (Mcl‑1 IC50 = 0.15 μM, Bcl‑2 IC50 = 0.43 μM) and derivative B9 with 20‑fold Mcl‑1 selectivity over Bcl‑2 (IC50 = 0.51 μM vs 9.46 μM) [1]. The baseline IC50s of Nap‑1 (Mcl‑1 = 4.45 μM, Bcl‑2 = 3.18 μM) therefore represent a versatile starting point: the scaffold’s p2 pocket interactions can be exploited to engineer either increased dual potency or selective Mcl‑1 targeting, a feature not demonstrated for the closely related S1‑6 or other non‑naphthalimide dual inhibitors [2]. This tunability is a direct consequence of Nap‑1’s specific binding pose elucidated by 2D‑NMR‑guided docking [1].

structure‑activity relationship Mcl‑1 selectivity naphthalimide scaffold

Cellular Efficacy in Mcl‑1‑Dependent Cancer Models: Mcl‑1/bcl‑2‑IN‑2 as Warhead vs. A‑1210477

While the occupancy‑based inhibitor A‑1210477 potently binds Mcl‑1 (nanomolar affinity), it failed to achieve the level of lethality in Mcl‑1‑dependent H23 NSCLC cells that was observed with the Nap‑1‑derived PROTAC C3 (DC50 = 0.7 μM) [1]. Specifically, C3‑induced Mcl‑1 ubiquitination translated into 'much more lethality' than A‑1210477 alone, as reported by Wang et al. [1]. This demonstrates that the dual‑engagement profile of Mcl‑1/bcl‑2‑IN‑2, when combined with an E3 ligase ligand, can overcome therapeutic limitations of purely occupancy‑based Mcl‑1 inhibitors, which often fail in Mcl‑1‑addicted cancers due to compensatory Bcl‑2 activity or poor target degradation.

Mcl‑1‑dependent cancer PROTAC cytotoxicity

Precision Application Scenarios for Mcl‑1/bcl‑2‑IN‑2 (2163793‑44‑8) Based on Quantitative Evidence


PROTAC Development Targeting Dual Mcl‑1/Bcl‑2 Degradation in Drug‑Resistant Cancers

Mcl‑1/bcl‑2‑IN‑2 is the only validated dual warhead from the J Med Chem 2019 series that has been successfully converted into both Mcl‑1‑degrading (C3, DC50 = 0.7 μM) and Bcl‑2‑degrading (C5, DC50 = 3.0 μM) PROTACs [1]. Researchers designing heterobifunctional degraders for Mcl‑1‑addicted or dual Bcl‑2/Mcl‑1‑dependent tumours (e.g., AML, NSCLC) should select this compound over MCL‑1/BCL‑2‑IN‑3 (which lacks published PROTAC data) or A‑1210477 (which cannot engage Bcl‑2), as it provides a direct synthetic path to degradation‑based apoptosis re‑activation [2].

Structure‑Activity Relationship (SAR) Campaigns for Mcl‑1‑Selective Inhibitor Optimisation

With published IC50 benchmarks against both Mcl‑1 (4.45 μM) and Bcl‑2 (3.18 μM) in an ELISA format, and a crystallographically informed binding model, Mcl‑1/bcl‑2‑IN‑2 serves as the reference compound for medicinal chemistry efforts aiming to improve Mcl‑1 selectivity. The He et al. (2019) study demonstrated that this scaffold can be tuned to achieve 20‑fold Mcl‑1 selectivity (derivative B9: Mcl‑1 IC50 = 0.51 μM, Bcl‑2 IC50 = 9.46 μM) or 30‑fold enhanced dual potency (A4) [3]. This SAR roadmap makes it the starting point of choice over unexplored dual inhibitors.

Chemical Biology Tool for Studying Mcl‑1/Bcl‑2 Co‑dependency in Apoptosis Networks

Because Mcl‑1/bcl‑2‑IN‑2 simultaneously inhibits both targets at micromolar concentrations, it enables acute, reversible target blockade in cells co‑expressing Mcl‑1 and Bcl‑2. This is particularly valuable for gain‑of‑function studies where genetic knockout is not feasible. The compound’s defined solubility (≥11.70 mM in DMSO) and purity (≥98%) ensure reproducible in vitro pharmacology , and its PROTAC derivatives (C3, C5) provide a matched degrader pair for orthogonal validation, a capability not available with other dual inhibitors such as MCL‑1/BCL‑2‑IN‑3 [1].

Benchmarking of Next‑Generation Dual Bcl‑2 Family Inhibitors

As the first naphthalimide‑based dual Mcl‑1/Bcl‑2 inhibitor for which comprehensive binding, SAR, and degradation data are published, Mcl‑1/bcl‑2‑IN‑2 constitutes a calibrated reference standard for evaluating novel dual inhibitors. Its IC50 values (Mcl‑1: 4.45 μM, Bcl‑2: 3.18 μM) and PROTAC degradation DC50 values set a quantitative performance threshold that new chemical entities must surpass or mechanistically differentiate from in order to warrant further development [1][3].

Quote Request

Request a Quote for Mcl-1/bcl-2-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.